molecular formula C9H6N2O B1322219 Quinazoline-6-carbaldehyde CAS No. 439811-22-0

Quinazoline-6-carbaldehyde

Cat. No.: B1322219
CAS No.: 439811-22-0
M. Wt: 158.16 g/mol
InChI Key: HGIYUCGNFWTGMD-UHFFFAOYSA-N
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Description

Quinazoline-6-carbaldehyde is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Quinazoline-6-carbaldehyde has been used in the synthesis of new chitosan Schiff base derivatives, showing promise in biological and medical applications. These derivatives exhibit enhanced antibacterial properties and non-toxic characteristics, suggesting their potential as novel biomaterials (Haj, Mohammed, & Mohammood, 2020).

Anticancer Activity

Photocatalytic Applications

  • Research has shown that this compound can be used as a building block in the synthesis of bioactive quinazolines through ligand-free photocatalytic C–C bond cleavage. This process is significant in green chemistry and the production of bioactive compounds (Yu, Zhang, Qin, Wang, Ren, & He, 2018).

Synthesis of Folic Acid Analogues

  • This compound has been utilized in the synthesis of analogues of folic acid, where it replaces the pteridine ring. This research is pivotal in understanding the chemical synthesis and potential applications of folic acid analogues (Davoll & Johnson, 1970).

Optoelectronic Materials

  • The compound has been incorporated into the synthesis of novel optoelectronic materials. Its inclusion in π-extended conjugated systems is valuable for creating new materials used in electronic devices and luminescent elements (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

Target of Action

Quinazoline-6-carbaldehyde, like other quinazoline derivatives, has been found to interact with various biological targets. The primary targets of quinazoline derivatives include chromatin-associated proteins in histones . These targets play a crucial role in gene expression and regulation, making them important in various biological processes.

Mode of Action

This compound interacts with its targets, leading to changes in their function. For instance, quinazoline derivatives have been found to inhibit histone methyltransferase (G9a) and G9a-like protein (GLP) . These proteins are involved in the methylation of histones, a process that regulates gene expression. By inhibiting these proteins, this compound can potentially alter gene expression.

Biochemical Pathways

Changes in these pathways can have downstream effects on various biological processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

It is known that the pharmacokinetics of drug compounds can significantly impact their bioavailability and efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with multiple targets and affect various biochemical pathways. For instance, by inhibiting histone methyltransferase, it could potentially alter the methylation status of histones, leading to changes in gene expression and, consequently, cellular function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets. Furthermore, the cellular environment can also impact its action, as factors such as cell type, the presence of other signaling molecules, and the state of the cell (e.g., whether it is in a growth or resting phase) can influence how the cell responds to this compound .

Safety and Hazards

According to the safety data sheet, Quinazoline-6-carbaldehyde should be stored in a tightly closed container, in a cool and dry place . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . The future of Quinazoline-6-carbaldehyde lies in further exploration of its potential applications in the field of biology, pesticides, and medicine .

Properties

IUPAC Name

quinazoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-5-7-1-2-9-8(3-7)4-10-6-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIYUCGNFWTGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622137
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439811-22-0
Record name Quinazoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 6-methyl-quinazoline (5.0 g, 34.7 mmol) and selenium dioxide (7.7 g, 69.4 mmol) was heated at 160° C. for 12 hours. After cooling to room temperature, methanol was added with stirring. After removal of solid by filtration, the filtrate was concentrated. Flash chromatography (Merck Silica gel 60, 230-400 mesh, 0%-30% ethyl acetate in hexane in 30 min) afforded 6-quinazolinecarboxaldehyde (2.4 g, 43.7%) as a white solid: LC-MS m/e 159 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Quinazoline-6-carbaldehyde being utilized in materials science?

A1: this compound serves as a key building block in synthesizing new chitosan derivatives. Specifically, it reacts with chitosan to form a Schiff base, resulting in a modified material with potentially enhanced properties. [] This modification approach is particularly interesting for developing biomaterials with tailored functionalities.

Q2: What are the potential antimicrobial applications of this compound-derived compounds?

A2: Research indicates that incorporating this compound into chitosan significantly enhances its antimicrobial activity. [] This derivative, referred to as CS-P2 in the study, demonstrated potent action against various Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans. Furthermore, it exhibited antifungal activity against Candida albicans and Aspergillus fumigates. These findings suggest that incorporating this compound into chitosan could lead to developing novel antimicrobial agents.

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